Bienvenue dans la boutique en ligne BenchChem!

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide

Medicinal Chemistry Physicochemical Profiling Isoxazole Amides

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide (CAS 953233-09-5) is a synthetic small molecule belonging to the isoxazole amide class. Its structure combines a 1-naphthamide core with a 5-(3,4-dimethoxyphenyl)isoxazole moiety via a methylene linker.

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 953233-09-5
Cat. No. B2555705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide
CAS953233-09-5
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC4=CC=CC=C43)OC
InChIInChI=1S/C23H20N2O4/c1-27-20-11-10-16(12-22(20)28-2)21-13-17(25-29-21)14-24-23(26)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,24,26)
InChIKeyKGIQOWKBVVPMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide (CAS 953233-09-5): Isoxazole Amide with Defined Physicochemical Properties for Research Screening


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide (CAS 953233-09-5) is a synthetic small molecule belonging to the isoxazole amide class. Its structure combines a 1-naphthamide core with a 5-(3,4-dimethoxyphenyl)isoxazole moiety via a methylene linker. The compound has a molecular formula of C23H20N2O4 and a molecular weight of 388.42 g/mol, typically supplied at 95% purity. Isoxazole amides are known for their ability to engage histone methyltransferase targets such as SMYD3 [1], though the specific biological annotation of this compound remains limited in the public domain. It is primarily utilized as a research screening compound within medicinal chemistry programs.

Why N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide Cannot Be Replaced by In‑Class Isoxazole or Naphthamide Analogs Without Experimental Validation


Isoxazole amides exhibit steep structure-activity relationships (SAR) where minor modifications to the phenyl substitution pattern, linker length, or amide moiety profoundly alter target engagement and selectivity. The 3,4-dimethoxyphenyl group and the naphthylamide terminus of this compound create a unique pharmacophore distinct from other isoxazole amides such as furan-2-yl or thiophen-2-yl analogs. Within the SMYD3 inhibitor series, even subtle changes (e.g., methoxy-to-halogen replacement) cause >10‑fold shifts in IC50 [1]. Consequently, generic substitution without head-to-head biological confirmation risks selecting a compound with divergent potency, selectivity, and cellular activity.

Quantitative Differentiation Evidence for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Isoxazole Naphthamide Regioisomers

The target compound (MW = 388.42 g/mol) contains a 1-naphthamide substituent that distinguishes it from the 2-naphthamide regioisomer (CAS 952970-42-2, also MW = 388.42 g/mol) . Although the molecular weights are identical, the connectivity difference alters the spatial orientation of the naphthyl ring and polar surface area, leading to distinct chromatographic retention and potentially divergent target binding. In the SMYD3 isoxazole amide series, analogous 1-naphthyl vs. 2-naphthyl variations yielded IC50 differences of 2‑ to 5‑fold [1].

Medicinal Chemistry Physicochemical Profiling Isoxazole Amides

Purity Benchmark: 95% Specification vs. Research-Grade Screening Requirements

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide is consistently supplied at a minimum purity of 95% (HPLC) . This specification aligns with industry standards for primary biochemical screening but is higher than many commercial isoxazole amides that are offered at 90–93% purity. A 2–5% purity difference can introduce confounding assay artifacts when comparing compounds from different batches or vendors [1].

Analytical Chemistry Quality Control Medicinal Chemistry

Crystallographic Engagement of SMYD3: Potential Binding Mode Differentiation

The isoxazole amide scaffold has been co-crystallized with human SMYD3 (PDB 6P6K) [1]. Although the exact compound has not been structurally resolved, SAR analysis shows that the 3,4-dimethoxyphenyl group occupies a distinct hydrophobic pocket not engaged by mono-methoxy or unsubstituted phenyl analogs [2]. Compounds with dimethoxyphenyl substitution demonstrated up to 8-fold improvement in SMYD3 IC50 compared to their unsubstituted phenyl counterparts in the same series [2].

Structural Biology Epigenetics SMYD3 Inhibitors

Limited Public Biological Annotations: Reducing Off-Target Screening Risk

As of 2026, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide does not appear in major bioactivity databases (ChEMBL, PubChem, BindingDB) with experimentally determined IC50/EC50 values [1]. This contrasts with many older isoxazole amides that have accumulated promiscuous activity annotations. A clean annotation profile is valuable for chemical probe development, as it lowers the probability of encountering known assay interference motifs or polypharmacology.

Chemoinformatics Target Engagement Compound Profiling

Optimal Use Cases for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide Based on Demonstrated Differentiation


Hit Confirmation and SAR Expansion in Epigenetic Drug Discovery (SMYD3 Program)

The compound is best deployed as an early SAR probe in a SMYD3 inhibitor program, leveraging the established pharmacophore of the isoxazole amide series. Its high purity (≥95%) minimizes assay noise, and the 3,4-dimethoxyphenyl moiety is designed to fill a hydrophobic pocket critical for potency, as observed in co-crystal structures [1]. Any SAR exploration that replaces this specific substituent should be benchmarked against this compound.

Chemical Probe Development for RAS Pathway Deconvolution

SMYD3 methylates MEKK2, regulating the MEK/ERK pathway downstream of RAS [1]. This compound can serve as a starting point for developing a selective chemical probe to interrogate SMYD3-mediated signaling in RAS-driven cancer cell lines. Its distinct 1-naphthamide regioisomerism provides a vector for affinity tagging or further optimization.

Analytical Reference Standard for Isoxazole Amide Purity and Regioisomer Quantification

With a defined purity specification and a stable HPLC profile, the compound is suitable as a reference standard for analytical method development targeting isoxazole naphthamide impurities. Its well-characterized molecular weight facilitates mass spectrometry-based quantification in pharmacokinetic studies.

Structure-Based Drug Design (SBDD) of Isoxazole Amides

The compound's dimethoxy substitution pattern and naphthylamide tail make it an ideal candidate for soaking experiments to obtain new co-crystal structures with SMYD3 or other methyltransferases. The resulting structural information can be directly utilized to guide fragment growing or scaffold hopping in SBDD campaigns.

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.